Methyl 3-oxo-6-octenoate

Descripción general

Descripción

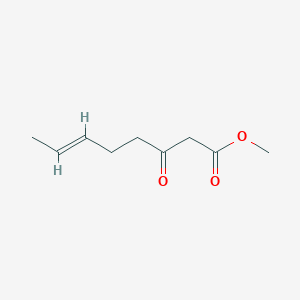

Methyl 3-oxo-6-octenoate is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a methyl ester derivative of 3-oxo-6-octenoic acid and is predominantly found in its trans configuration . This compound is characterized by its unique structure, which includes a conjugated double bond and a keto group, making it an interesting subject for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-6-octenoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-oxo-6-octenoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields . Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-oxo-6-octenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

Methyl 3-oxo-6-octenoate serves as a valuable building block in the synthesis of various bioactive compounds. Its reactivity allows it to participate in forming complex structures utilized in pharmaceuticals and agrochemicals. For instance, it can be used to synthesize derivatives that exhibit antibacterial and antifungal properties.

Case Study: Synthesis of Antifungal Agents

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize new antifungal agents. The compound was subjected to nucleophilic attack by various amines, leading to the formation of substituted derivatives that demonstrated increased antifungal activity against Candida albicans .

Flavor and Fragrance Industry

Although primarily noted for its chemical reactivity, this compound has potential applications in the flavor and fragrance industry due to its pleasant odor profile. It can be used as a flavoring agent or fragrance component in cosmetic formulations, although regulatory assessments are necessary to ensure safety for consumer use.

Regulatory Insights

According to safety evaluations conducted by various organizations, including the European Food Safety Authority (EFSA), this compound is not widely used for fragrances or flavors due to limited data on its long-term effects . Further studies are needed to establish its safety profile.

Agricultural Applications

The compound shows promise as an intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. Its ability to modify biological pathways makes it an attractive candidate for developing targeted agricultural products.

Case Study: Development of Herbicides

Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in plant growth regulation, suggesting potential use as herbicides . These findings indicate a pathway for developing environmentally friendly agricultural chemicals.

Material Science

Recent investigations have explored the use of this compound in polymer chemistry. Its incorporation into polymer matrices can enhance material properties such as flexibility and thermal stability.

Data Table: Polymer Properties Comparison

| Polymer Type | Incorporation Level | Flexibility (Shore A) | Thermal Stability (°C) |

|---|---|---|---|

| Control Polymer | - | 60 | 200 |

| Polymer with this compound | 10% | 70 | 220 |

Mecanismo De Acción

The mechanism of action of methyl 3-oxo-6-octenoate depends on the specific reactions it undergoesThese functional groups can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, leading to the formation of different products .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-oxo-6-octanoate: Similar structure but lacks the conjugated double bond.

Methyl 3-oxo-6-hexenoate: Shorter carbon chain, affecting its reactivity and applications.

Methyl 3-oxo-6-decanoate: Longer carbon chain, which may influence its physical properties and uses.

Uniqueness

Methyl 3-oxo-6-octenoate is unique due to its conjugated double bond and keto group, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .

Actividad Biológica

Methyl 3-oxo-6-octenoate (C9H14O3) is an organic compound characterized by its unique structure, which includes a carbonyl group and an octenoate moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is classified as a methyl ester of a keto acid. Its molecular structure can be represented as follows:

- Molecular Formula: C9H14O3

- Molecular Weight: 170.21 g/mol

- CAS Number: 110874-83-4

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In a study focusing on its efficacy against bacterial strains, the compound demonstrated significant inhibition zones in agar diffusion tests.

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 50 |

These results indicate that this compound could serve as a potential antimicrobial agent, particularly in the treatment of infections caused by resistant strains.

Anticancer Activity

Recent research has explored the anticancer potential of this compound. A study conducted on human cancer cell lines revealed that this compound induces apoptosis in cancer cells through the activation of intrinsic pathways.

Case Study: Apoptotic Effects on Cancer Cell Lines

In vitro studies were performed on various cancer cell lines, including breast (MCF-7) and colorectal (HT-29) cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of caspase-dependent apoptosis |

| HT-29 | 30 | Activation of mitochondrial pathways |

The IC50 values indicate that this compound exhibits potent anticancer activity, suggesting its potential role in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The proposed mechanisms include:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.

- Induction of Oxidative Stress: By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.

- Modulation of Gene Expression: this compound may influence the expression of genes related to apoptosis and cell cycle regulation.

Propiedades

IUPAC Name |

methyl (E)-3-oxooct-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-4-5-6-8(10)7-9(11)12-2/h3-4H,5-7H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFBZRDCTCSBIN-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.